molecular formula C10H10ClNS B12885470 1-(3-Chlorophenyl)pyrrolidine-2-thione

1-(3-Chlorophenyl)pyrrolidine-2-thione

Cat. No.: B12885470
M. Wt: 211.71 g/mol
InChI Key: YCIIDKUHHRVBTE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)pyrrolidine-2-thione is a heterocyclic compound featuring a pyrrolidine ring substituted with a 3-chlorophenyl group and a thione group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chlorophenyl)pyrrolidine-2-thione can be synthesized through several methods. One common approach involves the thionation of the corresponding lactam using reagents such as phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent . Another method includes the (3+2) annulation of α-isothiocyanatocarbonyl compounds to exocyclic Michael acceptors, followed by ring closure .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and conditions is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)pyrrolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)pyrrolidine-2-thione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)pyrrolidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-thione: Lacks the chlorophenyl group but shares the thione functionality.

    3-Chlorophenylpyrrolidine: Lacks the thione group but has the chlorophenyl substitution.

    Thiopyrrolidone: A related compound with a similar structure but different substituents.

Uniqueness

1-(3-Chlorophenyl)pyrrolidine-2-thione is unique due to the combination of the chlorophenyl and thione groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

Molecular Formula

C10H10ClNS

Molecular Weight

211.71 g/mol

IUPAC Name

1-(3-chlorophenyl)pyrrolidine-2-thione

InChI

InChI=1S/C10H10ClNS/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2

InChI Key

YCIIDKUHHRVBTE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=S)N(C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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